1-((2-(Benzofuran-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[1-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]amino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-11(19)23-16(2,3)15(20)18-10-17(4,21)14-9-12-7-5-6-8-13(12)22-14/h5-9,21H,10H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMYKVKVCSFNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives, a key component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells. This suggests that the compound may interact with its targets to inhibit cell growth and proliferation.

Biochemical Pathways

For example, benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may affect pathways related to cell growth and proliferation, bacterial growth, oxidative stress, and viral replication.

Result of Action

For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting that this compound may induce cell cycle arrest or apoptosis in certain cell types.

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes and proteins

Biological Activity

The compound 1-((2-(Benzofuran-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

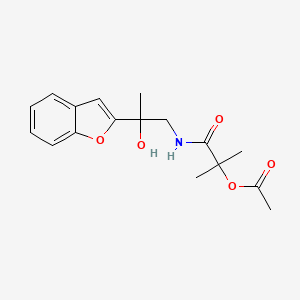

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a benzofuran moiety, which is crucial for its biological effects. Benzofuran derivatives have been noted for their anti-inflammatory , antitumor , and antimicrobial properties .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines, including ovarian and lung cancer cells. One study reported that certain benzofuran analogs exhibited IC50 values as low as 12 μM against the A2780 ovarian cancer cell line .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 32 | A2780 | 12 |

| Compound 33 | A2780 | 11 |

| Compound 36 | NCI-H460 | 10 |

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. They inhibit key inflammatory pathways, including the NF-kB signaling pathway, which plays a critical role in inflammation . The compound's ability to modulate cytokine production has been linked to its structural features, particularly the presence of hydroxyl groups.

Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives has been documented in various studies. These compounds demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic functions .

The biological activity of 1-((2-(Benzofuran-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate is believed to stem from several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that reduce tumor growth and inflammation.

- Reactive Oxygen Species (ROS) Scavenging : Some benzofuran derivatives exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies

Several case studies have investigated the effects of benzofuran derivatives on various diseases:

- Cancer Treatment : A study on a related benzofuran compound demonstrated significant tumor regression in animal models when administered alongside standard chemotherapy .

- Inflammatory Diseases : Another research effort showed that patients with chronic inflammatory conditions experienced reduced symptoms when treated with a benzofuran-based therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzofuran moiety, which is known for its biological activity, combined with a hydroxypropyl group that enhances its solubility and bioavailability. The molecular formula is , and it possesses a molecular weight of approximately 333.41 g/mol.

Neuroprotective Effects

Recent studies have indicated that compounds similar to 1-((2-(Benzofuran-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate exhibit neuroprotective properties. Research shows that these compounds can modulate neurotransmitter systems, particularly glutamate pathways, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

The benzofuran structure is associated with anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease, including arthritis and inflammatory bowel disease .

Case Study: Inflammatory Bowel Disease

In a study investigating the effects of benzofuran derivatives on inflammatory bowel disease models, it was found that these compounds significantly reduced markers of inflammation and improved histological scores in treated animals .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators.

Case Study: Breast Cancer

In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through caspase activation .

Research Findings Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-((2-(benzofuran-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate and its analogs:

Key Observations:

Structural Complexity : The target compound is less complex than pyrimido-pyrimidin derivatives (e.g., 7p , 7q ), which incorporate fused heterocyclic systems and peptidomimetic chains . However, it shares functional groups (amide, benzofuran) with these analogs, suggesting comparable stability and solubility profiles.

Purity and Purification : Compounds like 7t achieve 99% purity via HPLC, indicating rigorous purification protocols that could be applied to the target compound .

Spectral Features: The benzofuran core in the target compound would exhibit characteristic NMR signals (e.g., aromatic protons at δ 6.5–8.0 ppm), similar to 2-(2-(methylamino)propyl)benzofuran . The acetate group’s methyl protons (δ ~2.0 ppm) align with those in 1-(methylsulfanyl)-1-oxopropan-2-yl acetate .

Optical Activity: Stereoisomerism is common in benzofuran derivatives with chiral centers (e.g., 7t, [α]D +24.8; 7u, [α]D -59.5), suggesting that the target compound’s hydroxypropylamino group may also exhibit optical activity requiring chiral resolution .

Divergences:

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for confirming the structural identity and purity of this compound?

- Answer : Multidimensional NMR spectroscopy (1H, 13C, 1H–1H COSY, HSQC, HMBC) is critical for structural elucidation. For example, 1H–15N HMBC can confirm the presence of the amino group in the side chain . GC-MS and HPLC-TOF are recommended for purity assessment, with HPLC-TOF providing high-resolution mass confirmation . Ensure solvents like DMSO-d6 are used for NMR sample preparation to avoid signal interference .

Q. How can researchers optimize the synthetic route for this compound under laboratory conditions?

- Answer : A base-catalyzed condensation reaction (e.g., NaOH/KOH under reflux) is a common starting point for benzofuran derivatives. Key parameters include temperature control (reflux conditions), stoichiometric ratios of precursors (e.g., benzofuran-2-carbaldehyde), and purification via recrystallization . However, industrial-scale methods are not well-documented, requiring lab-specific optimization of reaction time and solvent systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Immediate measures for exposure include:

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin contact : Wash with soap and water; consult a physician .

- Eye exposure : Rinse with water for ≥15 minutes .

- PPE (gloves, goggles, lab coat) and fume hoods are mandatory due to potential acute toxicity .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s pharmacological mechanisms (e.g., anti-inflammatory or cytotoxic activity)?

- Answer : Use a split-split plot randomized block design to account for variables like dose, cell type, and exposure time . For cytotoxic studies, include positive controls (e.g., doxorubicin) and measure IC50 values via MTT assays. Combine in vitro models (cell lines) with molecular docking simulations to predict interactions with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. Perform orthogonal validation:

- Reproduce assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).

- Cross-validate using multiple techniques (e.g., Western blot for protein targets alongside activity assays) .

- Publish full spectral data (NMR, HRMS) to enable cross-lab reproducibility .

Q. What methodologies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

- Phase 1 : Determine physical-chemical properties (log P, hydrolysis rate) using OECD Test Guidelines 105 and 111.

- Phase 2 : Assess biodegradation via OECD 301F (manometric respirometry).

- Phase 3 : Conduct microcosm studies to evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) .

Q. How does the stereoelectronic profile of this compound influence its reactivity compared to analogs (e.g., 2-MAPB)?

- Answer : Computational chemistry tools (DFT, Gaussian 09) can model charge distribution and frontier molecular orbitals. For example, the electron-withdrawing acetate group in this compound may reduce nucleophilic reactivity compared to 2-MAPB, which has a primary amine . Validate predictions with kinetic studies (e.g., SN2 reaction rates with methyl iodide) .

Methodological Notes

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments .

- Contradiction Management : Use meta-analysis frameworks to harmonize divergent bioactivity data .

- Ethical Compliance : Adhere to in vitro research guidelines; no in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.